molecular formula C10H12N2O4 B8464824 N-methoxy-N,2-dimethyl-3-nitrobenzamide

N-methoxy-N,2-dimethyl-3-nitrobenzamide

Cat. No. B8464824
M. Wt: 224.21 g/mol
InChI Key: HJRIPLAVSDBSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271262B2

Procedure details

Carbonyl diimidazole (9.8 g, 60.7 mmol) was added to a solution of 2-methyl-3-nitrobenzoic acid (10 g, 55 mmol) in CH2Cl2 (200 mL) at 0° C. and stirred for 30 min. The reaction mixture was warmed to room temperature, stirred for 2 h, and cooled to 0 C. N,O-dimethylhydroxylamine hydrochloride was added to the reaction mixture at 0 C, stirred for 30 min., and heated to 45 C for 1 h. The reaction mixture was cooled to room temperature, stirred for 12 h, and quenched with aqueous K2CO3 (10%, 200 mL). The reaction mixture was extracted with CH2Cl2 (3×200 mL) and the combined extracts were dried (MgSO4), filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 6:4 hexanes:EtOAc) provided the title compound a white solid (2.6 g, 21%). MS: 225 (MH+); HPLC Rf: 3.96 min. (HPLC method 4); HPLC purity: 98%.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
21%

Identifiers

REACTION_CXSMILES
C(C1NC=CN=1)(C1NC=CN=1)=O.[CH3:13][C:14]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].Cl.[CH3:27][NH:28][O:29][CH3:30]>C(Cl)Cl>[CH3:30][O:29][N:28]([CH3:27])[C:16](=[O:17])[C:15]1[CH:19]=[CH:20][CH:21]=[C:22]([N+:23]([O-:25])=[O:24])[C:14]=1[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0 C
STIRRING
Type
STIRRING
Details
stirred for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 45 C for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous K2CO3 (10%, 200 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 6:4 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(C1=C(C(=CC=C1)[N+](=O)[O-])C)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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